molecular formula C21H15FN2O3S B5750313 methyl 4-{[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]oxy}benzoate

methyl 4-{[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]oxy}benzoate

Cat. No.: B5750313
M. Wt: 394.4 g/mol
InChI Key: RUPWHLHEZFCWRB-UHFFFAOYSA-N
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Description

Methyl 4-{[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]oxy}benzoate is a complex organic compound with a molecular formula of C21H15FN2O3S. This compound is known for its unique structure, which includes a thienopyrimidine core, a fluorophenyl group, and a benzoate ester. It is often used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]oxy}benzoate typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thienopyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-{[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]oxy}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]oxy}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[5-phenylthieno[2,3-d]pyrimidin-4-yl]oxy}benzoate
  • Methyl 4-{[6-phenylthieno[2,3-d]pyrimidin-4-yl]oxy}benzoate
  • Methyl 3-{[6-phenylthieno[2,3-d]pyrimidin-4-yl]oxy}benzoate

Uniqueness

Methyl 4-{[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]oxy}benzoate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3S/c1-12-17(13-3-7-15(22)8-4-13)18-19(23-11-24-20(18)28-12)27-16-9-5-14(6-10-16)21(25)26-2/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPWHLHEZFCWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)OC3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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